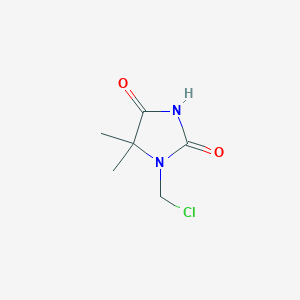
1-Chloromethyl-5,5-dimethyl-imidazolidine-2,4-dione
Cat. No. B8505874
M. Wt: 176.60 g/mol
InChI Key: GVMLWBGCOWSGIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08912173B2
Procedure details


0.69 ml Thionyl chloride was added to a solution of 500 mg 1-Hydroxymethyl-5,5-dimethyl-imidazolidine-2,4-dione in 5 ml DCM at 0° C. for 30 minutes, then left to stir at 25° C. for 16 hours. The mixture was evaporated to dryness and used crude in the synthesis of example 23.

Quantity
500 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[CH2:6][N:7]1[C:11]([CH3:13])([CH3:12])[C:10](=[O:14])[NH:9][C:8]1=[O:15]>C(Cl)Cl>[Cl:3][CH2:6][N:7]1[C:11]([CH3:13])([CH3:12])[C:10](=[O:14])[NH:9][C:8]1=[O:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.69 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
OCN1C(NC(C1(C)C)=O)=O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir at 25° C. for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in the synthesis of example 23
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCN1C(NC(C1(C)C)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
